molecular formula C13H17NO4 B1409516 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid CAS No. 1312141-20-0

3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid

Cat. No.: B1409516
CAS No.: 1312141-20-0
M. Wt: 251.28 g/mol
InChI Key: OWSKBVUPPZLRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid is an organic compound with a complex structure that includes a propionic acid moiety and a dimethylcarbamoylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylcarbamoylmethoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Propionic Acid Derivative: The intermediate is then coupled with a propionic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Dimethylaminomethylphenyl)-propionic acid
  • 3-(3-Dimethylcarbamoylphenyl)-propionic acid
  • 3-(3-Methoxyphenyl)-propionic acid

Uniqueness

3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid is unique due to the presence of both the dimethylcarbamoylmethoxy group and the propionic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3-[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14(2)12(15)9-18-11-5-3-4-10(8-11)6-7-13(16)17/h3-5,8H,6-7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSKBVUPPZLRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197538
Record name Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312141-20-0
Record name Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312141-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.